molecular formula C38H20F8N2O4 B15018322 N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide

N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide

Cat. No.: B15018322
M. Wt: 720.6 g/mol
InChI Key: VLKWWKRPJKPUSZ-UHFFFAOYSA-N
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Description

N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide typically involves multiple steps, starting with the preparation of the octafluorobiphenyl core. This is followed by the introduction of oxybenzene groups and finally the attachment of benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, alkylating agents, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted benzamide compounds.

Scientific Research Applications

N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated biphenyl derivatives and benzamide compounds. These compounds share some structural similarities but differ in their specific functional groups and fluorination patterns.

Uniqueness

N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide is unique due to its high degree of fluorination and the presence of multiple benzamide groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C38H20F8N2O4

Molecular Weight

720.6 g/mol

IUPAC Name

N-[4-[4-[4-(4-benzamidophenoxy)-2,3,5,6-tetrafluorophenyl]-2,3,5,6-tetrafluorophenoxy]phenyl]benzamide

InChI

InChI=1S/C38H20F8N2O4/c39-27-25(28(40)32(44)35(31(27)43)51-23-15-11-21(12-16-23)47-37(49)19-7-3-1-4-8-19)26-29(41)33(45)36(34(46)30(26)42)52-24-17-13-22(14-18-24)48-38(50)20-9-5-2-6-10-20/h1-18H,(H,47,49)(H,48,50)

InChI Key

VLKWWKRPJKPUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C(=C(C(=C3F)F)C4=C(C(=C(C(=C4F)F)OC5=CC=C(C=C5)NC(=O)C6=CC=CC=C6)F)F)F)F

Origin of Product

United States

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